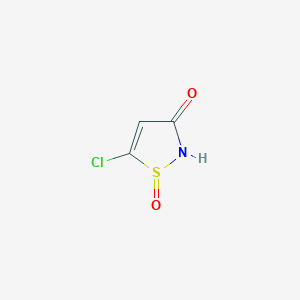
(R)-5-chloroisothiazol-3(2H)-one 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-5-chloroisothiazol-3(2H)-one 1-oxide is a chemical compound belonging to the class of isothiazolones. This compound is characterized by the presence of a chlorine atom at the 5-position and an oxide group at the 1-position of the isothiazolone ring. Isothiazolones are known for their antimicrobial properties and are widely used in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-chloroisothiazol-3(2H)-one 1-oxide typically involves the chlorination of isothiazolone derivatives. One common method includes the reaction of isothiazolone with chlorine gas under controlled conditions to introduce the chlorine atom at the 5-position. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of ®-5-chloroisothiazol-3(2H)-one 1-oxide often involves large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography further enhances the quality of the compound.
化学反応の分析
Types of Reactions
®-5-chloroisothiazol-3(2H)-one 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxide group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state derivatives of isothiazolone.
Reduction: Hydroxylated isothiazolone derivatives.
Substitution: Various substituted isothiazolone derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, ®-5-chloroisothiazol-3(2H)-one 1-oxide is used as a building block for the synthesis of more complex molecules
Biology
The compound exhibits antimicrobial properties, making it useful in biological research. It is often used in studies investigating the mechanisms of microbial inhibition and the development of new antimicrobial agents.
Medicine
In medicine, ®-5-chloroisothiazol-3(2H)-one 1-oxide is explored for its potential therapeutic applications. Its antimicrobial activity makes it a candidate for the development of new drugs to treat infections caused by bacteria and fungi.
Industry
Industrially, the compound is used as a preservative in products such as paints, adhesives, and personal care items. Its ability to inhibit microbial growth helps extend the shelf life of these products.
作用機序
The antimicrobial activity of ®-5-chloroisothiazol-3(2H)-one 1-oxide is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with membrane proteins and lipids, leading to increased membrane permeability and cell lysis. Additionally, it can inhibit key enzymes involved in microbial metabolism, further contributing to its antimicrobial effects.
類似化合物との比較
Similar Compounds
5-chloroisothiazol-3(2H)-one: Lacks the oxide group but shares similar antimicrobial properties.
Isothiazol-3(2H)-one 1-oxide: Lacks the chlorine atom but retains the oxide group.
2-methylisothiazol-3(2H)-one: Contains a methyl group instead of chlorine, with similar applications.
Uniqueness
®-5-chloroisothiazol-3(2H)-one 1-oxide is unique due to the presence of both the chlorine atom and the oxide group, which enhance its antimicrobial activity and chemical reactivity. This combination of functional groups makes it a valuable compound in various scientific and industrial applications.
特性
分子式 |
C3H2ClNO2S |
|---|---|
分子量 |
151.57 g/mol |
IUPAC名 |
5-chloro-1-oxo-1,2-thiazol-3-one |
InChI |
InChI=1S/C3H2ClNO2S/c4-2-1-3(6)5-8(2)7/h1H,(H,5,6) |
InChIキー |
OIERRVKGYBUIJJ-UHFFFAOYSA-N |
正規SMILES |
C1=C(S(=O)NC1=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


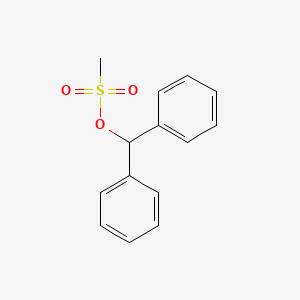
![tert-Butyl 3-amino-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12950014.png)


![6-(Trifluoromethyl)-2H-spiro[benzofuran-3,1'-cyclohexan]-4'-one](/img/structure/B12950023.png)
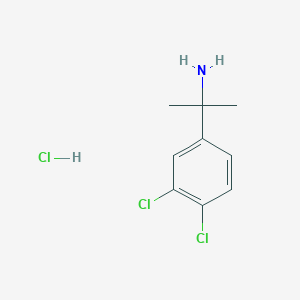
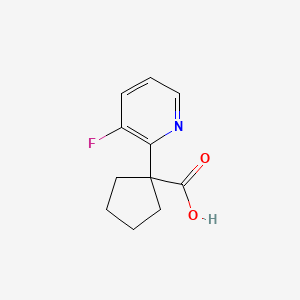
![2-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12950037.png)
![2-[(1H-Benzimidazole-2-carbonyl)amino]benzoic acid](/img/structure/B12950038.png)
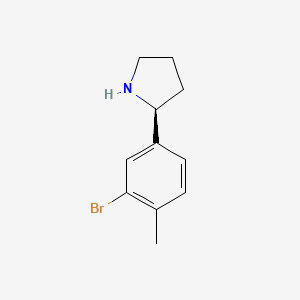
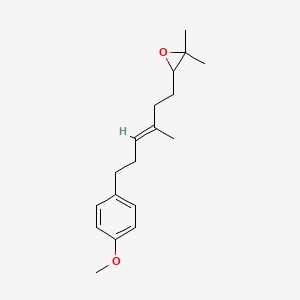

![5-Oxa-8-azaspiro[2.6]nonan-7-one](/img/structure/B12950059.png)

